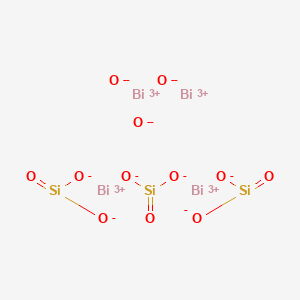
Dodecabismuthino silicon icosaoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecabismuthino silicon icosaoxide (BSiBi12O20) is a compound that has attracted significant attention in recent years due to its unique properties and potential applications in various fields. This compound is a type of bismuth-containing polyoxometalate (POM), which is a class of inorganic compounds that have a wide range of applications in catalysis, materials science, and medicine.
Mécanisme D'action
The mechanism of action of Dodecabismuthino silicon icosaoxide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the disruption of cellular signaling pathways. Dodecabismuthino silicon icosaoxide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the Akt/mTOR signaling pathway.
Effets Biochimiques Et Physiologiques
Dodecabismuthino silicon icosaoxide has been shown to exhibit low toxicity and high biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have demonstrated that Dodecabismuthino silicon icosaoxide can selectively induce apoptosis in cancer cells, while sparing normal cells. Dodecabismuthino silicon icosaoxide has also been shown to exhibit anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Dodecabismuthino silicon icosaoxide has several advantages for use in lab experiments, including its high stability, low toxicity, and ease of synthesis. However, Dodecabismuthino silicon icosaoxide is a relatively new compound, and further studies are needed to fully understand its properties and potential applications. Additionally, the synthesis of Dodecabismuthino silicon icosaoxide is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of Dodecabismuthino silicon icosaoxide. One area of research is the development of new synthetic methods for Dodecabismuthino silicon icosaoxide that could improve its yield and purity. Another area of research is the investigation of the anticancer properties of Dodecabismuthino silicon icosaoxide in vivo, using animal models. Additionally, the use of Dodecabismuthino silicon icosaoxide in other biomedical applications, such as imaging and drug delivery, could be explored.
Méthodes De Synthèse
The synthesis of Dodecabismuthino silicon icosaoxide involves the reaction of bismuth nitrate pentahydrate with sodium metasilicate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions of temperature and pH, and the resulting product is purified by several washing and drying steps. The synthesis of Dodecabismuthino silicon icosaoxide is a complex process that requires careful control of the reaction parameters to obtain a high yield and purity of the product.
Applications De Recherche Scientifique
Dodecabismuthino silicon icosaoxide has been extensively studied for its potential applications in catalysis, materials science, and medicine. In catalysis, Dodecabismuthino silicon icosaoxide has been shown to exhibit excellent catalytic activity in various reactions, including oxidation, reduction, and hydrogenation. In materials science, Dodecabismuthino silicon icosaoxide has been used as a precursor for the synthesis of various functional materials, such as metal-organic frameworks and hybrid materials. In medicine, Dodecabismuthino silicon icosaoxide has been investigated for its potential use as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
12377-72-9 |
|---|---|
Nom du produit |
Dodecabismuthino silicon icosaoxide |
Formule moléculaire |
Bi12O20Si |
Poids moléculaire |
1112.17 g/mol |
Nom IUPAC |
tetrabismuth;dioxido(oxo)silane;oxygen(2-) |
InChI |
InChI=1S/4Bi.3O3Si.3O/c;;;;3*1-4(2)3;;;/q4*+3;6*-2 |
Clé InChI |
YZGCCAILQGGGQN-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |
SMILES canonique |
[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |
Synonymes |
dodecabismuthino silicon icosaoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



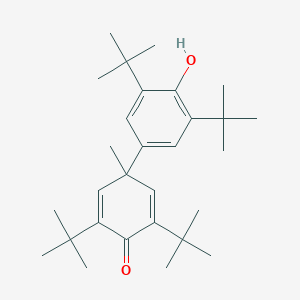
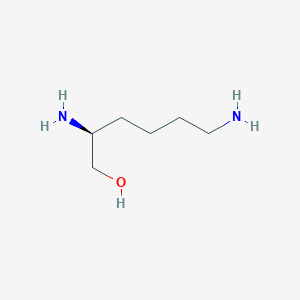
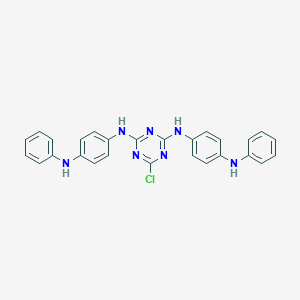

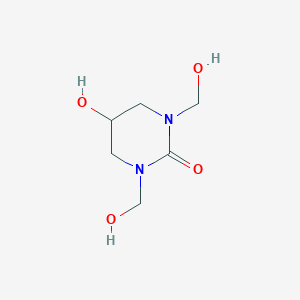
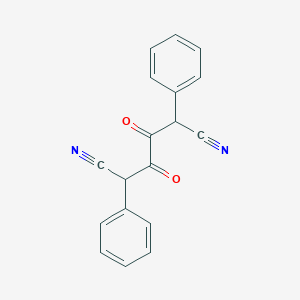
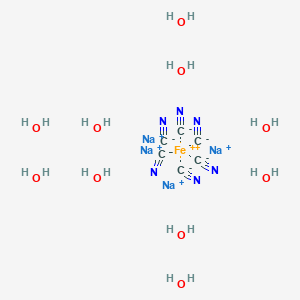
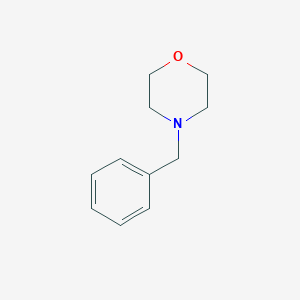
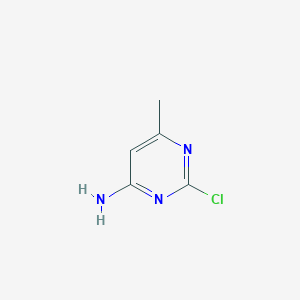
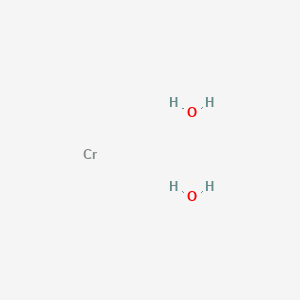
![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)
![4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid](/img/structure/B76452.png)
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B76453.png)
![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)